molecular formula C11H15Cl2O4PS B14283633 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene CAS No. 138144-99-7

2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene

Katalognummer: B14283633
CAS-Nummer: 138144-99-7
Molekulargewicht: 345.2 g/mol
InChI-Schlüssel: JWEOGZHDTBDCMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, an ethoxy group, and a propylsulfinylphosphoryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the desired positions. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the addition of the propylsulfinylphosphoryl group, which can be achieved through a series of nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloro-1-ethoxybenzene: Lacks the propylsulfinylphosphoryl group, resulting in different chemical properties and reactivity.

    2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene: Similar structure but with a methyl group instead of a propyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of the propylsulfinylphosphoryl group in 2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable intermediates in various reactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

138144-99-7

Molekularformel

C11H15Cl2O4PS

Molekulargewicht

345.2 g/mol

IUPAC-Name

2,4-dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene

InChI

InChI=1S/C11H15Cl2O4PS/c1-3-7-19(15)18(14,16-4-2)17-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3

InChI-Schlüssel

JWEOGZHDTBDCMX-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)P(=O)(OCC)OC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.